molecular formula C12H12N2 B13605169 7-(Azetidin-2-yl)quinoline

7-(Azetidin-2-yl)quinoline

Cat. No.: B13605169
M. Wt: 184.24 g/mol
InChI Key: MULHGJYLAHJJQA-UHFFFAOYSA-N
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Description

7-(Azetidin-2-yl)quinoline is a heterocyclic compound that combines the structural features of azetidine and quinoline Azetidine is a four-membered nitrogen-containing ring, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Azetidin-2-yl)quinoline typically involves the formation of the azetidine ring followed by its fusion with the quinoline moiety. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with various substituted amines to form Schiff base intermediates. These intermediates are then cyclized using chloroacetyl chloride to yield the final azetidinone analogues .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-(Azetidin-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, azetidine derivatives, and substituted quinoline-azetidine hybrids .

Scientific Research Applications

7-(Azetidin-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Azetidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 7-(Azetidin-2-yl)quinoline is unique due to its combined structural features of azetidine and quinoline, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

7-(azetidin-2-yl)quinoline

InChI

InChI=1S/C12H12N2/c1-2-9-3-4-10(11-5-7-14-11)8-12(9)13-6-1/h1-4,6,8,11,14H,5,7H2

InChI Key

MULHGJYLAHJJQA-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

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